

A Technical Guide to the Application of PSTAIR Antibodies in Research

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Compound of Interest

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Core Principles of PSTAIR Antibodies

PSTAIR antibodies are invaluable tools for studying a fundamental class of proteins that govern the cell cycle: Cyclin-Dependent Kinases (CDKs). These monoclonal antibodies do not recognize an entire protein, but rather a highly conserved amino acid sequence, EGV**PSTAIR**EISLLKE, known as the "**PSTAIR**" motif.^{[1][2]} This sequence is a hallmark of many members of the CDK family, making the **PSTAIR** antibody a "pan-CDK" antibody, capable of recognizing multiple CDKs across a vast range of eukaryotic species.^[1]

Specificity and Binding Targets

The **PSTAIR** motif is centrally located within the catalytic core of key CDKs and is crucial for their interaction with regulatory cyclin proteins.^{[1][2][3]} The antibody specifically recognizes an epitope within this sequence.^[1] This allows for the detection of several key cell cycle kinases, including:

- Cdk1 (p34cdc2): A master regulator of the M-phase (mitosis).^[1]
- Cdk2: Essential for the G1/S phase transition.^[1]
- Cdk3: Also implicated in the G1/S transition.^[1]
- Cdc28: The Cdk1 homolog in budding yeast (*S. cerevisiae*).^[1]

The broad cross-reactivity is a significant advantage, with demonstrated binding to CDKs from humans, mice, rats, chickens, fish, frogs, plants, and yeast.^[1] This makes the **PSTAIR** antibody a versatile reagent for comparative cell cycle studies across different model organisms. In Western blotting, this typically results in the detection of one to four distinct bands in the 31-34 kDa range, corresponding to the various CDK homologs present in the sample.^{[1][4]}

It is critical to note a key limitation: the **PSTAIR** antibody may not efficiently immunoprecipitate CDKs when they are in an active complex with cyclins (e.g., Cdk1/Cyclin B).^{[1][4][5]} This suggests the **PSTAIR** epitope can be masked by the cyclin subunit, a crucial consideration when designing immunoprecipitation experiments to study active kinase complexes.^[4]

Key Research Applications and Data

The pan-specificity of **PSTAIR** antibodies lends them to a variety of applications aimed at characterizing the overall CDK profile within a biological sample.

Quantitative Application Guidelines

Quantitative data for **PSTAIR** antibodies are primarily provided as recommended dilution ranges for specific applications. These serve as a critical starting point for experimental optimization.

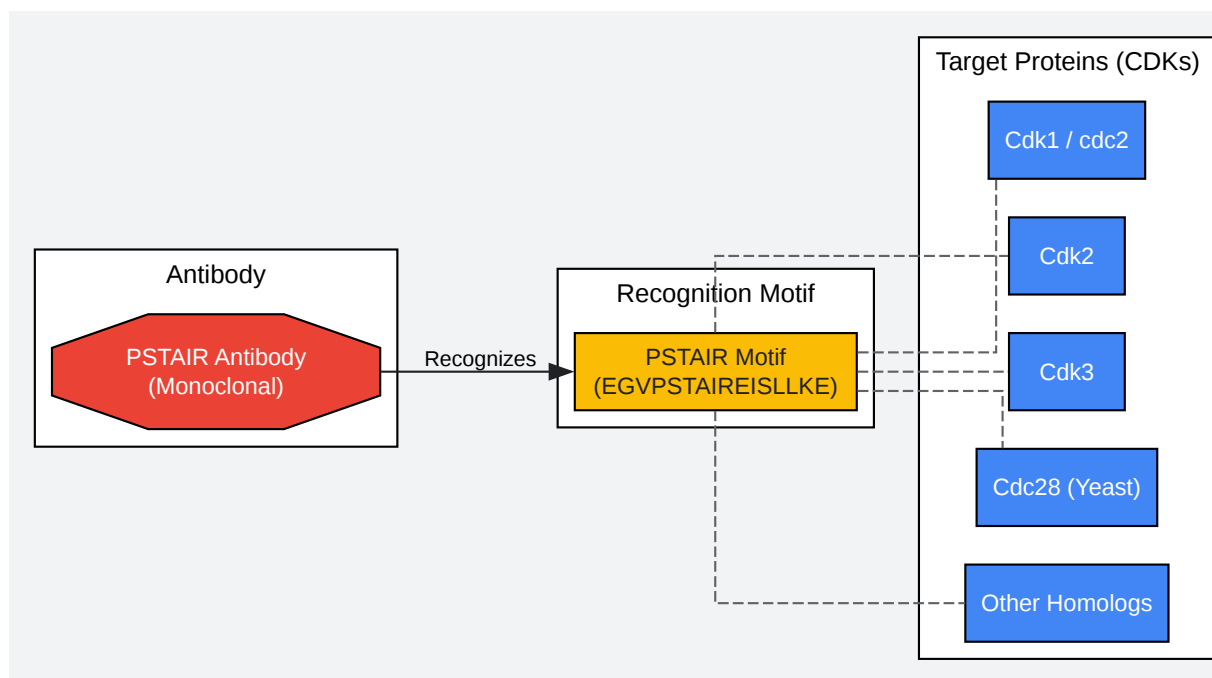
Application	Recommended Starting Dilution (v/v)	Target	Notes
Western Blot (WB)	1:100 - 1:4,000[1][2][6]	Denatured CDKs (31-34 kDa)	Optimal concentration is highly dependent on cell/tissue type and lysate concentration. A 1:4000 dilution has been cited for COS-7 cell extracts.[1][6]
Immunoprecipitation (IP)	1:10 - 1:500[1]	Native CDKs	Inefficient for precipitating active CDK-cyclin complexes.[1][4] Best for pulling down monomeric or non-cyclin-bound CDKs.
ELISA	1:100 - 1:2,000[1][2]	Native or Denatured CDKs	Useful for quantifying total CDK levels in a sample.
Immunofluorescence (IF/ICC)	Assay-dependent	Native CDKs in situ	Allows for the subcellular localization of the CDK pool.[1]

Table 1: Summary of recommended starting dilutions for common applications using **PSTAIR** antibodies. End-users must optimize dilutions for their specific experimental conditions.

Visualizing Principles and Workflows

The PSTAIR Antibody Recognition Principle

The utility of the **PSTAIR** antibody stems from its ability to recognize a conserved motif across multiple CDK family members, which are the core engines of the cell cycle.

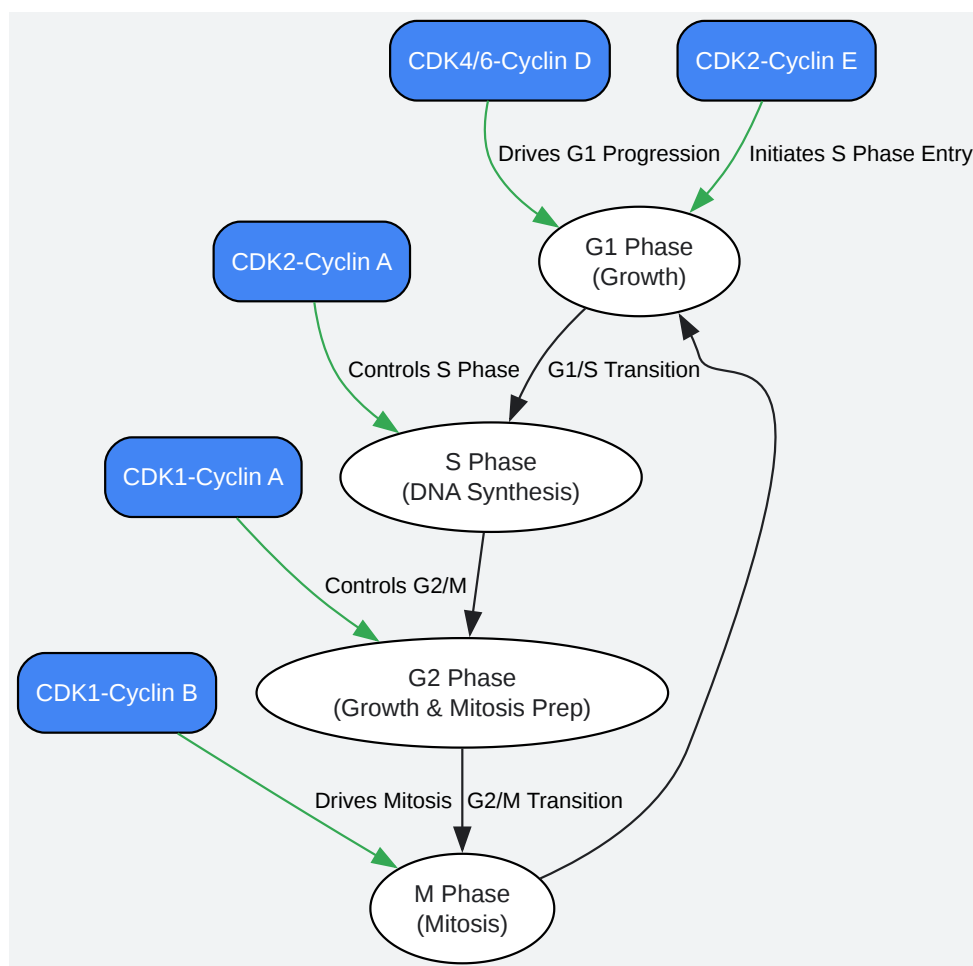


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Caption: Logical diagram of **PSTAIR** antibody binding principle.

CDK Signaling in the Cell Cycle

PSTAIR antibodies are used to study the family of kinases that, in complex with cyclins, drive the progression of the cell cycle through distinct phases.

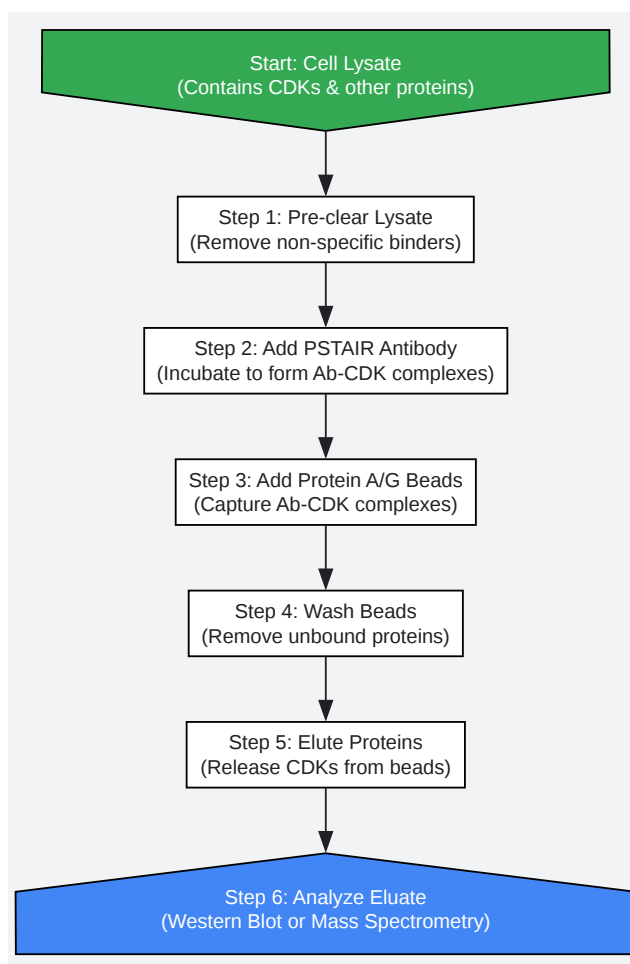


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Caption: Simplified diagram of cell cycle regulation by CDKs.

Experimental Workflow: Immunoprecipitation (IP)

A common use for **PSTAIR** antibodies is to enrich the total CDK population from a cell lysate for subsequent analysis, such as identifying interacting proteins by mass spectrometry.



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Caption: Workflow for CDK immunoprecipitation using **PSTAIR** antibody.

Detailed Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization is required for specific cell types, tissues, and antibody lots.

Western Blotting Protocol

This protocol is for detecting CDKs in a total cell lysate.

- Lysate Preparation:
 - Wash $1-5 \times 10^6$ cells with ice-cold PBS and centrifuge.

- Lyse the cell pellet in 100-500 μ L of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Clarify the lysate by centrifugation at $\sim 14,000 \times g$ for 15 minutes at 4°C.
- Determine protein concentration of the supernatant using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Denature 20-40 μ g of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
 - Separate proteins on a 12% SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF or nitrocellulose membrane.
 - Confirm transfer efficiency by Ponceau S staining.
- Immunodetection:
 - Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
 - Incubate the membrane with **PSTAIR** antibody diluted 1:1,000 to 1:4,000 in blocking buffer overnight at 4°C with gentle agitation.[\[1\]](#)[\[6\]](#)
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody (diluted according to manufacturer's instructions) in blocking buffer for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. The expected bands will appear between 31-34 kDa.

Immunoprecipitation Protocol

This protocol details the enrichment of CDKs from a cell lysate.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Lysate Preparation:
 - Prepare a non-denaturing cell lysate as described above, but use a lysis buffer without SDS (e.g., a Triton X-100 or NP-40 based buffer).
 - Use at least 500 µg to 1 mg of total protein for each IP reaction.
- Pre-Clearing:
 - To reduce non-specific binding, add 20 µL of a 50% slurry of Protein A/G agarose beads to the lysate.[\[8\]](#)
 - Incubate for 1-2 hours at 4°C on a rotator.[\[8\]](#)
 - Pellet the beads by centrifugation (~1,000 x g for 1 minute) and transfer the supernatant to a new tube.
- Immunoprecipitation:
 - Add the **PSTAIR** antibody to the pre-cleared lysate at a pre-optimized dilution (e.g., 1:100 - 1:500).[\[1\]](#)
 - Incubate for at least 2 hours or overnight at 4°C on a rotator.
 - Add 30-40 µL of fresh Protein A/G agarose bead slurry to capture the antibody-antigen complexes.
 - Incubate for an additional 1-2 hours at 4°C on a rotator.[\[8\]](#)
- Washing and Elution:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads three to five times with 1 mL of ice-cold lysis buffer (or a less stringent wash buffer). After the final wash, use PBS to remove residual detergent.

- Elute the bound proteins by resuspending the beads in 30-50 μ L of 1X Laemmli sample buffer and boiling for 5-10 minutes.
- Centrifuge to pellet the beads and collect the supernatant for analysis by Western Blot.

Immunofluorescence (IF) Protocol for Adherent Cells

This protocol is for visualizing the subcellular localization of the CDK pool.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Cell Preparation:
 - Grow cells on sterile glass coverslips in a petri dish until they reach 60-80% confluency.
 - Rinse the cells briefly with PBS.
- Fixation and Permeabilization:
 - Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[\[10\]](#)
 - Wash the cells three times for 5 minutes each with PBS.
 - Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes.[\[11\]](#)
This step is crucial for allowing the antibody to access intracellular targets.
 - Wash the cells three times for 5 minutes each with PBS.
- Blocking and Staining:
 - Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS) for 1 hour at room temperature.[\[11\]](#)[\[12\]](#)
 - Dilute the **PSTAIR** antibody to its optimal concentration in the blocking buffer.
 - Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[\[11\]](#)
 - Wash the coverslips three times for 5 minutes each in PBS.

- Incubate with a fluorescently-conjugated anti-mouse secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.[11]
- Wash the coverslips three times for 5 minutes each in PBS, protected from light.
- Mounting and Visualization:
 - (Optional) Counterstain nuclei by incubating with DAPI for 5 minutes.
 - Mount the coverslips onto microscope slides using an anti-fade mounting medium.[10]
 - Seal the edges with nail polish and allow to dry.
 - Visualize using a fluorescence or confocal microscope.

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